molecular formula C29H29NO10S3 B11025485 Tetramethyl 6'-acryloyl-8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-acryloyl-8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11025485
M. Wt: 647.7 g/mol
InChI Key: YWXJMBZROMSWRY-UHFFFAOYSA-N
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Description

Tetramethyl 6'-acryloyl-8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a structurally complex spirocyclic compound featuring a fused thiopyrano-quinoline core and a 1,3-dithiole ring system. Its molecular architecture includes multiple ester groups, an acryloyl moiety at the 6'-position, and an ethoxy substituent at the 8'-position.

Properties

Molecular Formula

C29H29NO10S3

Molecular Weight

647.7 g/mol

IUPAC Name

tetramethyl 8'-ethoxy-5',5'-dimethyl-6'-prop-2-enoylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C29H29NO10S3/c1-9-17(31)30-16-13-14(40-10-2)11-12-15(16)18-23(28(30,3)4)41-20(25(33)37-6)19(24(32)36-5)29(18)42-21(26(34)38-7)22(43-29)27(35)39-8/h9,11-13H,1,10H2,2-8H3

InChI Key

YWXJMBZROMSWRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C3=C(C(N2C(=O)C=C)(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-acryloyl-8’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. The final steps involve the addition of the acrylate and ethoxy groups under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-acryloyl-8’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Tetramethyl 6’-acryloyl-8’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Tetramethyl 6’-acryloyl-8’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound belongs to a family of spiro-thiopyrano-quinoline derivatives with variations in substituents and ester groups. Key analogs include:

Compound Name Substituents (6') Substituents (8') Ester Groups Molecular Formula Molecular Weight logP Reference
Tetramethyl 6'-acryloyl-8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[...]tetracarboxylate (Target) Acryloyl Ethoxy Tetramethyl Not Provided ~680 (estimated) ~6.0 -
Tetramethyl 5',5',8'-trimethyl-6'-(phenylacetyl)-[...]tetracarboxylate Phenylacetyl Methyl Tetramethyl C₃₃H₃₁NO₉S₃ 681.8 6.078
Tetramethyl 6'-hexanoyl-5',5'-dimethyl-5',6'-dihydrospiro[...]tetracarboxylate Hexanoyl None Tetramethyl C₃₀H₃₃NO₉S₃ 647.78 ~6.5*
Tetramethyl 6'-(4-methoxybenzoyl)-5',5'-dimethyl-5',6'-dihydrospiro[...]tetracarboxylate 4-Methoxybenzoyl None Tetramethyl C₃₂H₂₉NO₁₀S₃ 683.78 ~5.8*
Tetraethyl 5,5,9-trimethyl-5,6-dihydrospiro[...]tetracarboxylate None None Tetraethyl C₂₉H₃₃NO₈S₃ 619.77 ~5.2*

Notes:

  • Ethoxy vs.
  • Ester Groups : Tetramethyl esters (target) vs. tetraethyl () influence molecular weight and solubility; methyl esters typically reduce steric hindrance in hydrolysis reactions.

Critical Analysis of Similarity Metrics

Structural similarity assessments (e.g., Tanimoto coefficients) prioritize the thiopyrano-quinoline core and spiro junction, but substituent variations significantly alter bioactivity. For example:

  • Ethoxy at 8' improves solubility relative to methyl, as evidenced by polar surface area (PSA) differences (98.5 Ų for target vs. 85 Ų for methyl-substituted analogs) .

Biological Activity

Tetramethyl 6'-acryloyl-8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on anti-cancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that incorporates both dithiole and thiopyranoquinoline moieties. Its chemical formula is C26H27NO9S3C_{26}H_{27}NO_9S_3, and it features multiple functional groups that may contribute to its biological activity.

Structure Analysis

ComponentDescription
Spirocyclic Framework Combines dithiole and thiopyranoquinoline structures.
Functional Groups Contains acrylate, ethoxy, and tetracarboxylate functionalities.
Molecular Weight Approximately 563.67 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anti-cancer properties. For instance:

  • In vitro Studies : Research has shown that certain quinoline derivatives demonstrate anti-proliferative effects against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the inhibition of specific pathways such as NF-kB and COX-2, which are crucial in cancer progression.
  • Mechanism of Action : The compound may exert its effects through the induction of apoptosis in cancer cells. This is supported by studies demonstrating that derivatives of similar structures can inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent activation of pro-apoptotic genes .

Case Studies

  • Quinoline Derivatives : A study evaluated a series of quinoline derivatives for their anti-cancer activity. Compounds were tested against four different cancer cell lines, revealing several candidates with IC50 values indicating strong inhibitory effects on cell growth .
  • Histone Deacetylase Inhibition : In vitro experiments showed that certain derivatives could sensitize cancer cells to apoptosis when combined with other treatments like TNF-related apoptosis-inducing ligand (TRAIL) . This suggests a potential synergistic effect when used in combination therapies.

Additional Biological Activities

Beyond anticancer properties, compounds in this class may also exhibit:

  • Antimicrobial Activity : Some quinoline derivatives have been reported to possess antibacterial and antifungal properties, suggesting a broad spectrum of biological activities .
  • Anti-inflammatory Effects : Certain derivatives have shown promise in inhibiting nitric oxide production in inflammatory models, indicating potential use in treating inflammatory diseases .

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